N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
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Description
N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16F2N4O2 and its molecular weight is 394.382. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antimicrobial and Antifungal Properties
Compounds similar to N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have shown potential antimicrobial and antifungal properties. For example, derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, which have structural similarities, demonstrated notable antimicrobial activities against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
2. Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl) acetamides, which are structurally related, exhibited significant anti-inflammatory activity. This suggests potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).
3. Xanthine Oxidase Inhibitory Activity
Compounds like 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, which share a similar molecular framework, have been found to inhibit xanthine oxidase in vitro. This suggests a potential role in treating diseases like gout or hyperuricemia (Qi, You, Wang, & Zhang, 2015).
4. Antioxidant and Anticancer Properties
Research on pyrazole-acetamide derivatives indicates potential antioxidant and anticancer activities. These findings open up possibilities for the development of new therapeutic agents in oncology and in managing oxidative stress-related disorders (Chkirate et al., 2019).
5. Anticonvulsant Activity
Similar compounds, such as benztriazoles with heterocycle substituents, have been evaluated for their anticonvulsant activity. This suggests a potential application in the management of seizure disorders (Liu, Zhang, Jin, & Quan, 2016).
6. Analgesic Properties
Compounds like (indol-3-yl)alkylamides, which are structurally similar, have shown promising analgesic properties. This points to a potential use in pain management (Fouchard, Marchand, Baut, Emig, & Nickel, 2001).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-9-7-14(8-10-16)20-25-21(29-26-20)18-6-3-11-27(18)13-19(28)24-12-15-4-1-2-5-17(15)23/h1-11H,12-13H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSTTZVLRYKBAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide |
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